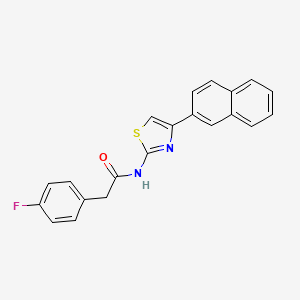

2-(4-fluorophenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2OS/c22-18-9-5-14(6-10-18)11-20(25)24-21-23-19(13-26-21)17-8-7-15-3-1-2-4-16(15)12-17/h1-10,12-13H,11H2,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSJDINWOPZESM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the fluorophenyl group and the naphthalenyl group. These groups are then combined through a series of reactions, including acylation and thiazolyl formation. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and specialized equipment to ensure consistent quality and yield. The process involves careful monitoring of reaction parameters and the use of catalysts to enhance the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the fluorophenyl group makes it particularly reactive in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or used in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 2-(4-Fluorophenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide is studied for its potential biological activity. It has shown promise in assays related to enzyme inhibition and receptor binding, making it a candidate for drug development.

Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases such as cancer and inflammation. Its ability to interact with specific molecular targets makes it a valuable tool in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the thiazolyl group contributes to its overall stability and reactivity. The compound's mechanism of action is still under investigation, but it is believed to involve modulation of signaling pathways and enzyme activities.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Analogues

*Calculated molecular weight based on structure.

Key Observations:

Aromatic Bulk and Hydrophobicity : The target compound’s naphthalen-2-yl group provides greater aromatic bulk compared to pyridinyl (GSK1570606A) or simple phenyl/methoxyphenyl substituents (). This may enhance hydrophobic interactions in target binding but reduce solubility .

Chlorine in coumarin-linked analogues () introduces steric and electronic effects favoring enzyme inhibition .

Piperazine vs. Direct Aryl Linkage: Piperazine-containing derivatives () exhibit lower melting points (269–303°C) compared to non-piperazine analogues, likely due to reduced crystallinity. Piperazine also introduces hydrogen-bonding capacity, critical for MMP inhibition .

Key Insights:

- MMP Inhibition: Piperazine-linked thiazoles (e.g., Compound 16, ) show efficacy in MMP inhibition due to the piperazine moiety’s ability to chelate zinc ions in enzyme active sites.

- Enzyme Inhibition : Coumarin-thiazole hybrids () exhibit α-glucosidase inhibition (IC50 values in µM range), attributed to coumarin’s planar aromatic system. The target’s naphthalene group may mimic this effect but with altered specificity .

- Antimicrobial Activity : Thiophene-pyrrole derivatives () highlight the importance of sulfonamide and heterocyclic groups in antimicrobial activity. The target compound’s acetamide-thiazole scaffold lacks these groups, implying different biological targets .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide is a synthetic organic molecule that belongs to the thiazole class, known for its diverse biological activities. This compound features a unique structure that combines a fluorinated phenyl group, a naphthalene moiety, and an acetamide functional group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula: C18H16FN3OS

- Molecular Weight: 341.39 g/mol

Structural Features

The compound's structure consists of:

- A 4-fluorophenyl group, which enhances lipophilicity.

- A thiazole ring , known for its role in various biological activities.

- An acetamide moiety, contributing to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Thiazole derivatives often exhibit a range of activities such as:

- Antimicrobial : Inhibition of bacterial growth through disruption of cell wall synthesis.

- Antitumor : Induction of apoptosis in cancer cells by modulating signaling pathways.

- Anti-inflammatory : Reduction of inflammatory mediators in various models.

Pharmacological Applications

Research indicates that this compound may have potential applications in:

- Cancer Therapy : Thiazole derivatives have shown promise as antitumor agents due to their ability to inhibit cancer cell proliferation.

- Infectious Diseases : The compound may exhibit antimicrobial properties against various pathogens.

- Neurological Disorders : Potential neuroprotective effects have been suggested based on structural analogs.

Case Studies and Experimental Data

Several studies have investigated the biological activity of thiazole derivatives similar to our compound:

-

Antitumor Activity

- A study reported that thiazole compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, with IC50 values ranging from 1.61 to 1.98 µg/mL .

- Molecular dynamics simulations indicated strong interactions with Bcl-2 proteins, suggesting a mechanism for inducing apoptosis .

- Antimicrobial Activity

-

Neuroprotective Effects

- Some derivatives were evaluated for their neuroprotective properties, showing potential in models of neurodegenerative diseases.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-2-(2-thiazol-4-ylbenzimidazol-1-yl)acetamide | Thiazole and benzimidazole rings | Antimicrobial, anticancer |

| 3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine | Thiazole and imine groups | Antitumor |

| N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamides | Oxadiazole ring | Diverse biological activities |

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(4-fluorophenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide?

The synthesis typically involves condensation reactions of substituted thiazole precursors with fluorophenyl acetamide derivatives. For example:

- Step 1 : React 2-amino-4-(naphthalen-2-yl)thiazole with a chloroacetamide intermediate under reflux in acetone using triethylamine as a catalyst .

- Step 2 : Purify via recrystallization (e.g., ethanol or methanol) and confirm purity via TLC or HPLC.

- Key Optimization : Use anhydrous conditions to prevent hydrolysis of intermediates, and monitor reaction progress with spectroscopic techniques (e.g., IR for carbonyl group confirmation at ~1700 cm⁻¹) .

Advanced: How can derivatives of this compound be rationally designed to enhance antimicrobial or enzyme-inhibitory activity?

- Substituent Effects : Introduce electron-withdrawing groups (e.g., –Cl, –Br, –NO₂) at the para position of the phenyl ring to enhance lipophilicity and membrane penetration, as shown in analogs with MICs ≤27 µmol/L against S. aureus .

- Bioisosteric Replacement : Replace the naphthalenyl group with coumarin moieties (e.g., 2-oxo-2H-chromen-3-yl) to improve α-glucosidase inhibition (IC₅₀ values ~1–5 µM) .

- Methodology : Use QSAR models correlating logP values and Hammett constants (σ) with bioactivity .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

- ¹H-NMR : Confirm acetamide linkage via –NH signals at δ ~11.8–12.0 ppm and aromatic protons at δ 6.5–8.6 ppm .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic Cc space group, β ≈91.5°, Z=4) using SHELXL for refinement (R-factor ≤0.04) .

- Validation : Cross-check with Cambridge Structural Database (CSD) entries for bond-length/angle consistency .

Advanced: How can contradictions in crystallographic or antimicrobial data be resolved?

- Crystallographic Discrepancies : Use twin refinement in SHELXL for overlapping peaks in twinned crystals . Validate thermal displacement parameters (Uₑq) to detect disorder .

- Antimicrobial Variability : Perform dose-response assays across multiple bacterial strains (e.g., MRSA vs. methicillin-sensitive S. aureus) and standardize inoculum sizes (e.g., 1×10⁶ CFU/mL) to minimize MIC variability .

Advanced: What QSAR approaches are suitable for analyzing substituent effects on bioactivity?

- Descriptors : Calculate lipophilicity (logP), molar refractivity, and electronic parameters (Hammett σ) using software like CODESSA .

- Model Validation : Apply leave-one-out cross-validation (LOO-CV) with R² >0.7 and q² >0.5 to ensure robustness. For example, halogen substituents at the phenyl ring increase antimicrobial activity with a coefficient of +0.3–0.5 in regression models .

Basic: What purification strategies are recommended for isolating this compound?

- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.

- Recrystallization : Optimize solvent polarity (e.g., ethanol for high-yield recovery, >80%) .

- Purity Check : Confirm via melting point (m.p. 206–220°C) and HPLC (≥95% purity) .

Advanced: How can enzyme inhibition mechanisms be evaluated for thiazole-acetamide derivatives?

- Kinetic Studies : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition. For α-glucosidase, use PNPG as substrate and measure IC₅₀ at 405 nm .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., α-glucosidase PDB: 2ZE0). Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Asp215) .

Advanced: How should researchers address conflicting data on halogen substituent efficacy in antimicrobial studies?

- Meta-Analysis : Compare MICs across studies using standardized units (µmol/L vs. µg/mL). For example, –Br substituents at the para position show 2–3× higher activity than –Cl in MRSA .

- Structural-Activity Clustering : Group analogs by substituent position (ortho/meta/para) and test in isogenic bacterial strains to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.